1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H14N2O3S3 and its molecular weight is 402.5. The purity is usually 95%.
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Biological Activity
The compound 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule belonging to the pyrrole derivatives class. Its unique structure, featuring multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H16N2O3S2, with a molecular weight of approximately 396.48 g/mol. The structure includes:
- A pyrrole core .
- A dimethylthiazole moiety.
- Hydroxy and thiophene groups.
These features contribute to the compound's reactivity and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
Activity Type | Description |
---|---|
Anticancer | Inhibitory effects on cancer cell proliferation. |
Antimicrobial | Effective against various bacterial strains. |
Anti-inflammatory | Modulation of inflammatory pathways, particularly in macrophages. |
Enzyme Inhibition | Interaction with specific enzymes, leading to therapeutic effects. |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes involved in cancer progression and inflammation, such as collagen prolyl-4-hydroxylase .
- Cellular Signaling Modulation : The compound may influence signaling pathways linked to cell survival and apoptosis, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties that could mitigate oxidative stress in cells .
Anticancer Activity
A study evaluating the anticancer properties of pyrrole derivatives found that this compound significantly inhibited the growth of various cancer cell lines, with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Antimicrobial Properties
In vitro assays demonstrated that the compound exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent response, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
Research into the anti-inflammatory potential revealed that the compound effectively reduced pro-inflammatory cytokine release in activated macrophages. This suggests its utility in treating inflammatory diseases through modulation of the NLRP3 inflammasome pathway .
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Structural analogues have been explored for their biological activities, further emphasizing the importance of specific functional groups in enhancing potency.
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S3/c1-9-10(2)26-18(19-9)20-14(11-5-3-7-24-11)13(16(22)17(20)23)15(21)12-6-4-8-25-12/h3-8,14,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSEIKRKBXYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.